molecular formula C8H10O3 B14489071 3-(2-Methylpropyl)furan-2,5-dione CAS No. 64291-43-6

3-(2-Methylpropyl)furan-2,5-dione

Cat. No.: B14489071
CAS No.: 64291-43-6
M. Wt: 154.16 g/mol
InChI Key: BBDLBFFZGXWYDA-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)furan-2,5-dione is a substituted furan-dione derivative characterized by a five-membered furan ring with two ketone groups at positions 2 and 5 and a 2-methylpropyl (isobutyl) substituent at position 2. The compound’s molecular formula is C₈H₁₀O₃, with a calculated molecular weight of 154.16 g/mol. Furan-2,5-dione derivatives are widely studied for their reactivity in polymerization, crosslinking, and as intermediates in organic synthesis.

Properties

CAS No.

64291-43-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-(2-methylpropyl)furan-2,5-dione

InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3

InChI Key

BBDLBFFZGXWYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated furans.

Scientific Research Applications

3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Furan-dione vs. Benzodiazepine-dione

  • 3-(2-Methylpropyl)furan-2,5-dione : Features a five-membered furan ring with two ketones. The isobutyl group increases steric bulk and lipophilicity.
  • 3-(2-Methylpropyl)-1,4-benzodiazepine-2,5-dione (): Contains a seven-membered benzodiazepine ring fused with two ketones. The isobutyl substituent is retained, but the larger core introduces nitrogen atoms, enabling hydrogen bonding and pharmacological activity.

b) Substituent Effects

  • Fluorinated/hydroxymethyl derivatives (): Compounds like 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione demonstrate how electron-withdrawing groups (e.g., fluorine) or polar groups (e.g., hydroxymethyl) alter reactivity. Fluorine enhances electrophilicity, while hydroxymethyl improves water solubility. In contrast, the isobutyl group in the target compound prioritizes hydrophobicity .
Physicochemical Properties
Property 3-(2-Methylpropyl)furan-2,5-dione 3-(2-Methylpropyl)-1,4-benzodiazepine-2,5-dione Fluorinated Furan-dione Derivatives
Molecular Weight (g/mol) 154.16 232.28 ~300–350 (estimated)
Core Structure Furan ring Benzodiazepine ring Pyrimidin-dione/furan hybrid
Key Substituent Isobutyl Isobutyl Fluoro/hydroxymethyl
Lipophilicity (LogP) High (estimated) Moderate-High Low-Moderate
Applications Polymer chemistry, intermediates Discontinued (potential pharma) Biomedical research
Reactivity and Stability
  • The furan-dione core is prone to ring-opening reactions, making it useful in copolymerization (e.g., with styrene or acrylates). The isobutyl group may slow hydrolysis compared to unsubstituted furan-diones .
  • Fluorinated derivatives () show enhanced electrophilicity, favoring nucleophilic attacks, while hydroxymethyl groups increase polarity and reduce thermal stability .

Research Implications and Gaps

  • Industrial Use : The target compound’s hydrophobicity suits applications in hydrophobic polymer matrices, though its performance relative to fluorinated analogs requires further study .
  • Pharmacological Potential: Benzodiazepine-diones highlight the impact of core structure on bioactivity, but the discontinued status of related compounds underscores the need for stability optimization .
  • Safety Profiles : Systematic toxicological studies on substituted furan-diones are scarce, warranting investigation into their environmental and health impacts.

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